

## BMS-687453 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-687453

Cat. No.: B1667234

Get Quote

## **In-Depth Technical Guide: BMS-687453**

For Researchers, Scientists, and Drug Development Professionals

**Core Compound Identification** 

| Parameter         | Value        | Reference    |
|-------------------|--------------|--------------|
| CAS Number        | 1000998-59-3 | [1][2][3][4] |
| Molecular Formula | C22H21CIN2O6 | [5]          |
| Molecular Weight  | 444.86 g/mol | [5]          |

### **Abstract**

**BMS-687453** is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][6] It has demonstrated a promising pharmacological and safety profile in preclinical studies, positioning it as a candidate for the treatment of dyslipidemia and atherosclerosis.[2][6] This technical guide provides a comprehensive overview of **BMS-687453**, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

## Mechanism of Action: PPARα Activation

**BMS-687453** functions as a selective agonist for PPAR $\alpha$ , a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by a ligand such as **BMS-687453**,



PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these genes leads to an increase in fatty acid oxidation and a decrease in plasma triglyceride levels.

## Signaling Pathway of BMS-687453 via PPARα Activation



Click to download full resolution via product page

Caption: **BMS-687453** activates the PPAR $\alpha$  signaling pathway.

# **Quantitative Data**In Vitro Activity of BMS-687453



| Assay                                               | Species | EC50 (nM) | IC50 (nM) | Selectivity<br>(vs. PPARy) | Reference |
|-----------------------------------------------------|---------|-----------|-----------|----------------------------|-----------|
| PPAR-GAL4<br>Transactivatio<br>n                    | Human   | 10        | 260       | ~410-fold                  | [2][5]    |
| PPAR-GAL4<br>Transactivatio                         | Mouse   | 426       | -         | -                          | [1]       |
| PPAR-GAL4<br>Transactivatio                         | Hamster | 488       | -         | -                          | [1]       |
| Full-Length Receptor Co- transfection (HepG2 cells) | Human   | 47        | -         | ~50-fold                   | [1]       |

In Vivo Pharmacokinetic Profile of BMS-687453

| Species              | Oral<br>Bioavailability | Half-life | Plasma<br>Clearance | Reference |
|----------------------|-------------------------|-----------|---------------------|-----------|
| Mouse                | -                       | 3 h       | Low                 | [7]       |
| Rat                  | 91%                     | -         | Low                 | [7]       |
| Dog                  | 58%                     | -         | Moderate            | [7]       |
| Cynomolgus<br>Monkey | -                       | 12 h      | Low                 | [7]       |

## In Vivo Efficacy of BMS-687453



| Animal Model                   | Dosage (p.o.)     | Effect                                           | Reference |
|--------------------------------|-------------------|--------------------------------------------------|-----------|
| Human ApoA1<br>Transgenic Mice | 10, 50, 100 mg/kg | Dose-dependent increase in serum ApoA1 and LDL-c | [1]       |
| High Fat-Fed<br>Hamsters       | 1, 3, 10 mg/kg    | Decreased HDL-c<br>levels                        | [1]       |
| Rat                            | 0.24 mg/kg (ED50) | Induction of PDK4<br>mRNA in the liver           | [1]       |

**Toxicology Data** 

| Species   | Dosage (p.o.) | Observation                                                                                                                    | Reference |
|-----------|---------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| Male Rats | 300 mg/kg     | Mild toxicity in fast<br>and slow-twitch<br>muscles,<br>characterized by<br>skeletal myofiber<br>degeneration and<br>necrosis. | [1]       |

# **Experimental Protocols PPAR-GAL4 Transactivation Assay**

This assay is utilized to determine the functional potency of compounds as agonists for PPAR $\alpha$ . It employs a chimeric receptor system where the ligand-binding domain (LBD) of PPAR $\alpha$  is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4.

#### Methodology:

• Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO2 humidified atmosphere.



- Transient Transfection: Cells are seeded in 96-well plates and co-transfected with two plasmids:
  - An expression vector encoding the GAL4 DBD fused to the human PPARα LBD.
  - A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence
     (UAS) driving the expression of a luciferase reporter gene.
- Compound Treatment: Following transfection, cells are treated with varying concentrations of BMS-687453 or a vehicle control (e.g., DMSO).
- Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The luminescence signal is normalized to a control (e.g., β-galactosidase expression or cell viability) to account for variations in transfection efficiency and cell number.
   The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated using a sigmoidal dose-response curve.

### **Full-Length Receptor Co-transfection Assay**

This assay provides a more physiologically relevant assessment of compound activity by using the full-length PPAR $\alpha$  receptor.

#### Methodology:

- Cell Culture: HepG2 cells are maintained in appropriate culture conditions.
- Co-transfection: Cells are co-transfected with:
  - An expression vector for the full-length human PPARα.
  - An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of PPARα.
  - A reporter plasmid containing a PPRE driving a luciferase gene.



- Compound Incubation: Transfected cells are exposed to different concentrations of BMS-687453.
- Luciferase Activity Measurement: Post-incubation, luciferase activity is quantified as described in the GAL4 assay.
- Data Analysis: EC50 values are determined by plotting the normalized luciferase activity against the compound concentration.

## **Experimental Workflow for In Vitro Assays**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. BMS-687453 | CAS 1000998-59-3 | Sun-shinechem [sun-shinechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl) (methoxycarbonyl)amino)acetic acid (BMS-687453) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [BMS-687453 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667234#bms-687453-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com